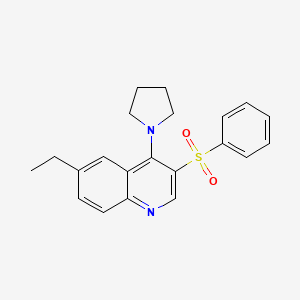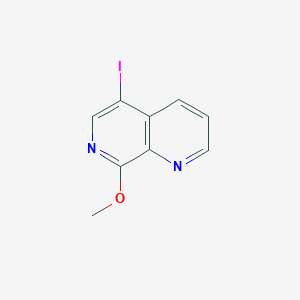![molecular formula C18H20N4OS B2775714 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-27-3](/img/no-structure.png)
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into these derivatives when heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Research has explored the synthesis of novel heterocyclic compounds containing sulfonamido moieties with potential antibacterial applications. These studies involve reacting precursors with a variety of active methylene compounds to produce derivatives, including pyridine and pyrimidine derivatives, highlighting the versatility of such compounds in drug development (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Antitumor Activities
The antibacterial and antitumor properties of pyrido[2,3-d]pyrimidin-4-one derivatives have been a significant focus. For instance, novel 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing excellent inhibitory activity against human DHFR and the growth of several tumor cells in culture (Gangjee et al., 2007).
Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical properties, which are crucial for various applications in photonics and optical communication. For example, the crystal structure and nonlinear optical analysis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate have been studied, showcasing the material's potential in optical devices (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Antifolate Inhibitors
The design and synthesis of classical and nonclassical antifolates based on pyrido[2,3-d]pyrimidine derivatives underline their significance as potential antitumor agents. These compounds have been evaluated for their ability to inhibit human DHFR and TS, demonstrating potent dual inhibitory activity and highlighting their therapeutic potential (Gangjee, Qiu, Li, & Kisliuk, 2008).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, inhibiting its activity and leading to alterations in cell cycle progression .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound could potentially halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been designed to improve their physicochemical and pharmacodynamic properties , which could potentially enhance their bioavailability.
Result of Action
The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells . This could lead to a decrease in the proliferation of cancer cells, thereby exhibiting potential anticancer effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the reaction of N-ethylaniline with propyl bromide to form 3-(N-ethylanilino)propyl bromide. This intermediate is then reacted with 2-mercaptopyridine to form the desired compound.", "Starting Materials": [ "N-ethylaniline", "Propyl bromide", "2-mercaptopyridine" ], "Reaction": [ "Step 1: N-ethylaniline is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 3-(N-ethylanilino)propyl bromide.", "Step 2: 3-(N-ethylanilino)propyl bromide is then reacted with 2-mercaptopyridine in the presence of a base such as sodium hydride to form the desired compound, 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one." ] } | |
CAS-Nummer |
688793-27-3 |
Molekularformel |
C18H20N4OS |
Molekulargewicht |
340.45 |
IUPAC-Name |
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N4OS/c1-2-21(14-8-4-3-5-9-14)12-7-13-22-17(23)15-10-6-11-19-16(15)20-18(22)24/h3-6,8-11H,2,7,12-13H2,1H3,(H,19,20,24) |
InChI-Schlüssel |
UDTXNKWLXXEPRP-UHFFFAOYSA-N |
SMILES |
CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)
![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)
![1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2775638.png)


![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2775643.png)
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2775646.png)
![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)

![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)